2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Description
The compound 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a sulfanyl-linked pyrrolidinylethanone moiety. Its molecular formula is C₁₄H₁₃ClN₃O₂S, with a molecular weight of 322.79 g/mol.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-6-2-1-5-10(11)13-16-17-14(20-13)21-9-12(19)18-7-3-4-8-18/h1-2,5-6H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTCOXTXJYUXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329243 | |
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
459435-61-1 | |
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the oxadiazole intermediate.
Thioether Formation: The thioether linkage is formed by reacting the oxadiazole intermediate with a thiol compound.
Pyrrolidinyl Group Addition: The final step involves the addition of the pyrrolidinyl group through a nucleophilic substitution reaction with an appropriate pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to facilitate the reactions and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison of Selected Oxadiazole Derivatives
Key Observations:
- Substituent Effects : The 2-chlorophenyl group in the target compound and analog enhances electron-withdrawing properties compared to the indolylmethyl (Compound 8q) or thiazolylmethyl (Compound 7c) groups, which may alter reactivity and binding affinity .
- Amine Moiety : Replacing pyrrolidinyl (5-membered ring) with piperidinyl (6-membered ring, ) increases molecular weight and may influence steric interactions in biological systems .
Table 2: Bioactivity Data for Selected Analogs
Key Observations:
- Analogs with indolylmethyl or substituted phenyl groups (e.g., Compound 8q) exhibit significant α-glucosidase inhibition, suggesting that electron-rich aromatic systems enhance activity .
- The absence of bioactivity data for the target compound highlights a research gap. Its 2-chlorophenyl group and pyrrolidinyl moiety may merit testing against similar enzymatic targets.
Biological Activity
The compound 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 281.76 g/mol. Its structure features a pyrrolidine ring and a 1,3,4-oxadiazole moiety , which are known to contribute significantly to its biological properties.
Biological Activities
Research indicates that compounds containing oxadiazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to our compound have shown efficacy against various bacterial strains and fungi.
- Antitumor Activity : The oxadiazole scaffold is recognized for its potential in anticancer drug development. Studies have reported cytotoxic effects against different cancer cell lines, suggesting that this compound may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Some derivatives have been shown to reduce inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial and fungal strains | |
| Antitumor | Induces cytotoxic effects in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation markers |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication processes in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways related to inflammation and cancer progression.
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of various oxadiazole derivatives, including our compound, on human breast cancer cell lines. Results indicated that the compound induced apoptosis through the mitochondrial pathway, significantly reducing cell viability at concentrations above 10 µM .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, highlighting its potential as a therapeutic agent against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
